molecular formula C10H11N5S B1483041 4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2097972-60-4

4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1483041
CAS RN: 2097972-60-4
M. Wt: 233.3 g/mol
InChI Key: MGVNWZPBCIJUHA-UHFFFAOYSA-N
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Description

The compound “4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole” is a complex organic molecule. It contains an azide group (-N3), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a pyrazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms) .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For example, thiophene derivatives can be synthesized using the Gewald reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azide, thiophene, and pyrazole groups would significantly influence its structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds can undergo a variety of reactions. For example, thiophene rings can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiophene is a colorless liquid with a benzene-like odor .

Scientific Research Applications

Material Sciences: Cross-Linking Agent

The azide group in the compound exhibits exceptional reactivity, making it a versatile family member in chemistry and material sciences. One prominent application is as a cross-linker in polymer chemistry. The azide group can undergo regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles . This reaction is crucial for altering the physical properties of polymers, enhancing the efficiency of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials: Nitrogen Release

Organic azides are known for their ability to release nitrogen upon thermal activation or photolysis. This release is accompanied by a considerable output of energy, making compounds like 4-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole interesting as highly energetic materials . They can be used in applications where controlled energy release is required, such as in propellants and explosives.

Polymer Chemistry: Nitrene Generation

The thermal decomposition of azides leads to the formation of highly reactive nitrenes. These nitrenes are efficient in polymer crosslinking, which is a process used to enhance the mechanical strength and thermal stability of polymers . This application is significant in creating robust materials for various industrial uses.

Medicinal Chemistry: Synthesis of Bioactive Molecules

The thiophene moiety present in the compound is found in many bioactive molecules with diverse biological activities. It can serve as a precursor for synthesizing novel compounds with potential anti-inflammatory, antimicrobial, and antitumor properties . This makes it valuable in the field of drug discovery and development.

Organic Synthesis: Heterocyclic Compound Formation

The compound can be used as a starting material for the synthesis of various heterocyclic compounds. These compounds, such as pyrimidine-2-thiol, pyrazole, and pyran derivatives, have immense biological activities associated with them, including antioxidant and anti-inflammatory properties .

Photopolymerization: Photochemistry Applications

Due to the azide group’s propensity to undergo photolysis, the compound can be employed in photopolymerization processes. This application is particularly relevant in the development of photoresists and other light-sensitive materials used in the electronics industry .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiophene derivatives have been found to have antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, some thiophene derivatives can be toxic if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

4-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-2-15-7-8(6-12-14-11)10(13-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNWZPBCIJUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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